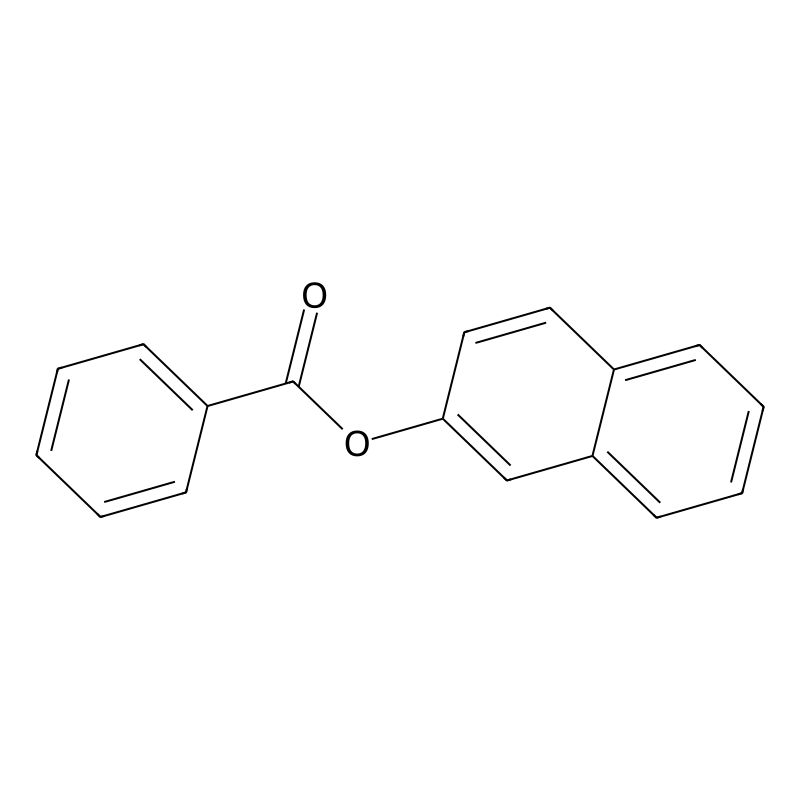2-Naphthyl benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Naphthyl benzoate is an organic compound with the molecular formula and a molecular weight of approximately 248.28 g/mol. It is classified as an ester formed from the reaction of 2-naphthol and benzoic acid. The compound appears as a solid at room temperature and is often utilized in various chemical applications due to its structural characteristics and reactivity. Its IUPAC name is 2-naphthalenyl benzoate, and it is also known by several other names, including β-naphthyl benzoate and benzoic acid 2-naphthyl ester .
The mechanism of action of 2-Naphthyl benzoate in proteomics research involves its selective binding to cysteine-containing peptides. The hydrophobic nature of the naphthyl group interacts with the hydrophobic regions of the peptide, while the carbonyl group of the ester linkage forms a hydrogen bond with the thiol group of the cysteine residue [, ]. This specific interaction allows for the enrichment of these peptides during the purification process.
- Hydrolysis: In the presence of water and an acid or base catalyst, 2-naphthyl benzoate can hydrolyze to yield 2-naphthol and benzoic acid.
- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to the formation of different esters.
- Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the naphthalene ring.
Research indicates that 2-naphthyl benzoate exhibits various biological activities. It has been studied for its potential antifungal properties and its ability to inhibit certain enzymes. Additionally, some studies suggest that it may have applications in pharmacology due to its interaction with biological systems, although further research is needed to fully elucidate these effects.
The synthesis of 2-naphthyl benzoate typically involves the following steps:
- Esterification Reaction: 2-Naphthol is reacted with benzoic acid or its derivatives (such as benzoyl chloride) in the presence of a catalyst like sulfuric acid or sodium hydroxide.
- Example Reaction:
This reaction results in the formation of 2-naphthyl benzoate and water.textC10H8OH + C7H6O2 → C17H12O2 + H2O - Purification: The crude product can be purified through recrystallization or chromatography techniques to obtain pure 2-naphthyl benzoate.
2-Naphthyl benzoate finds applications in various fields:
- Chemical Intermediates: Used in organic synthesis as a building block for more complex molecules.
- Pharmaceuticals: Potentially useful in drug formulations due to its biological activity.
- Dyes and Pigments: Employed in dye manufacturing processes.
- Polymer Chemistry: Utilized in the production of certain polymers where aromatic compounds are desired.
Studies have shown that 2-naphthyl benzoate can interact with various biological molecules. Its potential as an enzyme inhibitor has been investigated, particularly concerning its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for assessing its safety and efficacy in pharmaceutical applications.
Several compounds share structural similarities with 2-naphthyl benzoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Naphthalene | Simple bicyclic aromatic hydrocarbon | |
| Benzyl benzoate | Contains a benzyl group instead of naphthyl | |
| Phenyl acetate | Acetic acid ester with phenyl group | |
| Ethyl naphthoate | Ethanol ester of naphthalene |
Uniqueness of 2-Naphthyl Benzoate
What distinguishes 2-naphthyl benzoate from these similar compounds is its dual aromatic nature, which contributes to its stability and reactivity profile. The presence of both naphthalene and benzoate moieties allows for unique interactions in
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 39 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 11 of 50 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.







